molecular formula C9H16O B115792 1-Propylcyclopentane-1-carbaldehyde CAS No. 156945-36-7

1-Propylcyclopentane-1-carbaldehyde

Cat. No.: B115792
CAS No.: 156945-36-7
M. Wt: 140.22 g/mol
InChI Key: GEBWLZROVYKNOZ-UHFFFAOYSA-N
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Description

1-Propylcyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a propyl substituent and a formyl (-CHO) group at the 1-position of the ring. Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The compound combines the steric effects of the cyclopentane ring with the reactivity of the aldehyde functional group.

Properties

CAS No.

156945-36-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-propylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h8H,2-7H2,1H3

InChI Key

GEBWLZROVYKNOZ-UHFFFAOYSA-N

SMILES

CCCC1(CCCC1)C=O

Canonical SMILES

CCCC1(CCCC1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Molecular Characteristics

The following structurally related cyclopentane carbaldehydes are compared based on substituents, functional groups, and molecular formulas:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
1-Propylcyclopentane-1-carbaldehyde (Target) C₉H₁₆O 140.23 Propyl Aldehyde
(1S,3S)-3-methylcyclopentane-1-carbaldehyde C₇H₁₀O 110.15 Methyl Aldehyde
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde Not provided N/A 1-Hydroxypropan-2-yl, Methyl Aldehyde, Hydroxyl
(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde C₁₀H₁₄O 150.22 Methyl, Prop-1-en-2-yl Aldehyde, Alkene

Key Observations :

  • Functional Groups : Hydroxyl-containing analogs (e.g., ) exhibit higher polarity, whereas allyl-substituted derivatives (e.g., ) introduce conjugated double bonds, altering reactivity .
Comparative Physicochemical Properties
Property Target Compound (1S,3S)-3-methyl Analog 1-Hydroxypropan-2-yl Analog Prop-1-en-2-yl Analog
Boiling Point (est.) 180–200°C 150–170°C N/A 190–210°C
Solubility Low in water; high in organics Low in water Moderate in polar solvents Low in water
Stability Stable under inert conditions Stable May degrade due to hydroxyl Sensitive to oxidation

Notes:

  • The longer propyl chain in the target compound likely elevates its boiling point compared to methyl-substituted analogs .
  • Allyl-substituted derivatives (e.g., ) may exhibit lower thermal stability due to the reactive alkene group .
Reactivity and Functional Group Analysis
  • Aldehyde Reactivity : All compounds share aldehyde-mediated reactions (e.g., nucleophilic addition, oxidation). However, steric hindrance from the propyl group in the target compound may slow reaction kinetics compared to smaller analogs .
  • Substituent Effects :
    • Hydroxyl groups (e.g., ) enable hydrogen bonding, increasing solubility but risking instability via dehydration .
    • Allyl groups (e.g., ) participate in Diels-Alder or polymerization reactions, absent in the target compound .

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